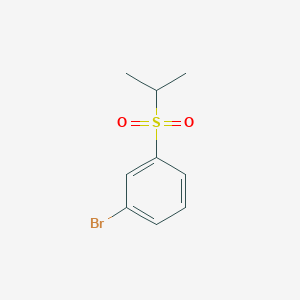
1-Bromo-3-(isopropylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(isopropylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is characterized by a bromine atom attached to a benzene ring, which is further substituted with an isopropylsulfonyl group
准备方法
The synthesis of 1-Bromo-3-(isopropylsulfonyl)benzene typically involves the bromination of 3-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction .
化学反应分析
1-Bromo-3-(isopropylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation to form sulfone derivatives. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic structures
科学研究应用
1-Bromo-3-(isopropylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
作用机制
The mechanism of action of 1-Bromo-3-(isopropylsulfonyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The isopropylsulfonyl group can influence the reactivity of the compound by stabilizing intermediates through resonance and inductive effects .
相似化合物的比较
1-Bromo-3-(isopropylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(isopropylsulfonyl)benzene: Similar structure but with the isopropylsulfonyl group at a different position.
1-Chloro-3-(isopropylsulfonyl)benzene: Chlorine atom instead of bromine, which may result in different reactivity and applications.
3-(Isopropylsulfonyl)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions
属性
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUPOJVBBWILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629188 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70399-01-8 |
Source


|
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


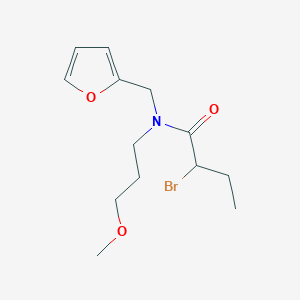
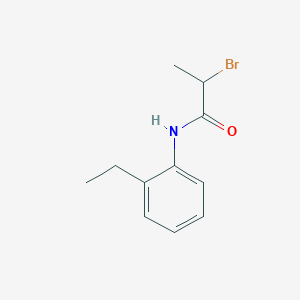
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
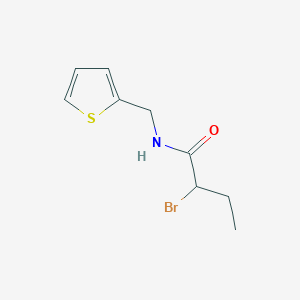
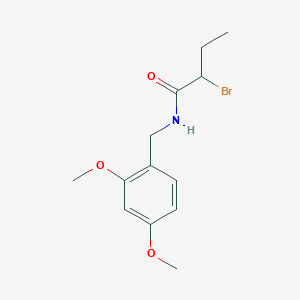
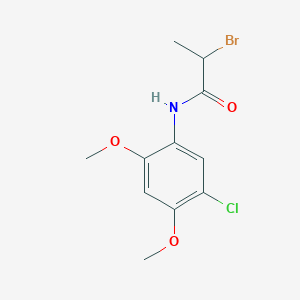
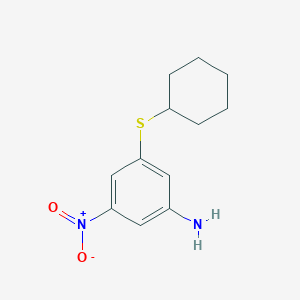
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
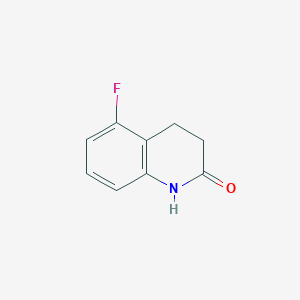

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
